
Trimethoprim-d3
Descripción general
Descripción
Trimethoprim-d3 es una forma deuterada de trimetoprima, un antibiótico utilizado principalmente para tratar infecciones bacterianas. Los átomos de deuterio en this compound reemplazan tres átomos de hidrógeno, lo que lo hace útil como un estándar interno en espectrometría de masas para la cuantificación de trimetoprima . La propia trimetoprima es un agente antibacteriano antifolato que inhibe la dihidrofolato reductasa bacteriana, una enzima crucial para la síntesis de ácido tetrahidrofólico, que es necesario para la síntesis de ADN bacteriano .
Aplicaciones Científicas De Investigación
Microbiological Research
Antimicrobial Activity
Trimethoprim-d3 retains the antimicrobial properties of its non-deuterated counterpart. It is particularly effective against gram-positive and gram-negative bacteria by inhibiting the enzyme dihydrofolate reductase, which is crucial for bacterial folate synthesis. Recent studies have shown that this compound can be used to investigate the mechanisms of resistance in multidrug-resistant bacterial strains. For example, it has been employed in combination therapies to enhance the efficacy of other antibiotics like colistin against resistant strains of Escherichia coli and Pseudomonas aeruginosa .
Case Study: Synergistic Effects
In a study examining the synergistic effects of this compound with colistin, researchers observed that this combination significantly inhibited bacterial growth compared to each antibiotic used alone. This highlights the potential for this compound in developing combination therapies for treating infections caused by multidrug-resistant organisms .
Pharmacokinetics and Drug Metabolism
Deuteration Benefits
The deuteration of trimethoprim enhances its stability and alters its metabolic profile, making this compound a valuable tool for pharmacokinetic studies. The incorporation of deuterium can slow down metabolic processes, allowing for more extended observation periods in vivo. This property is particularly useful in studying drug absorption, distribution, metabolism, and excretion (ADME) .
Research Findings
Studies utilizing this compound have demonstrated its utility in understanding the metabolic pathways of trimethoprim itself. By tracking the deuterated compound, researchers can gain insights into how modifications to chemical structures influence drug metabolism and efficacy .
Therapeutic Applications
Potential in Cancer Research
this compound has been explored for its potential applications in cancer therapy through the development of PROTACs (Proteolysis Targeting Chimeras). These molecules leverage the binding affinity of trimethoprim to dihydrofolate reductase to selectively degrade target proteins involved in cancer progression. In preclinical models, trimethoprim-based PROTACs have shown promise in regulating protein levels associated with tumor growth .
Case Study: Ovarian Cancer Models
In a rodent model of metastatic ovarian cancer, this compound was part of a system designed for reversible protein regulation. The results indicated that this approach could effectively target and degrade specific proteins involved in cancer cell survival, showcasing the compound's potential as a therapeutic agent beyond its traditional use as an antibiotic .
Summary Table of Applications
Mecanismo De Acción
Trimethoprim-d3 ejerce sus efectos inhibiendo la dihidrofolato reductasa (DHFR) bacteriana, una enzima involucrada en la síntesis de ácido tetrahidrofólico. Esta inhibición evita la formación de ADN bacteriano, lo que lleva a la muerte de las células bacterianas . El objetivo molecular es la enzima DHFR y la vía involucra la interrupción del metabolismo del folato, que es crucial para la supervivencia bacteriana .
Análisis Bioquímico
Biochemical Properties
Trimethoprim-d3, like its parent compound Trimethoprim, interacts with the enzyme dihydrofolate reductase (DHFR). By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, an essential precursor in the synthesis of purines, amino acids, and thymidylic acid . This interaction disrupts bacterial DNA synthesis, leading to cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the growth of a wide range of bacteria, including E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .
Molecular Mechanism
The molecular mechanism of this compound involves binding to and inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), an essential precursor in the thymidine synthesis pathway. Interference with this pathway inhibits bacterial DNA synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the antibiotic can cause transient elevations in blood urea and creatinine levels, indicating potential effects on kidney function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, high doses of Trimethoprim have been associated with adverse effects such as nausea, vomiting, and skin rash . Specific studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR), which this compound inhibits . The inhibition of this pathway disrupts the synthesis of bacterial DNA and RNA, leading to cell death .
Transport and Distribution
This compound, like Trimethoprim, is rapidly absorbed following oral administration with a high bioavailability . Approximately 44% of Trimethoprim is bound to plasma proteins, suggesting that this compound may have a similar distribution within the body . Specific studies on the transport and distribution of this compound within cells and tissues are currently lacking.
Métodos De Preparación
La síntesis de trimetoprima implica un proceso de varios pasos:
Reacción de condensación: 3,4,5-trimetoxibenzaldehído reacciona con propionitrilo de anilina para formar un producto intermedio.
Reacción de ciclización: El producto intermedio se somete a ciclización con compuestos de guanidina en presencia de etanol bajo condiciones de reflujo.
Para la producción industrial, el proceso se optimiza para asegurar un alto rendimiento y un bajo costo, lo que lo hace adecuado para la fabricación a gran escala .
Análisis De Reacciones Químicas
Trimethoprim-d3, al igual que su contraparte no deuterada, se somete a varios tipos de reacciones químicas:
Oxidación: Se puede oxidar bajo condiciones específicas, aunque esta no es una reacción común para su uso principal.
Reducción: Las reacciones de reducción son menos comunes para this compound.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.
Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y nucleófilos. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
4. Aplicaciones en investigación científica
This compound tiene varias aplicaciones en investigación científica:
Química: Utilizado como un estándar interno en espectrometría de masas para la cuantificación de trimetoprima.
Biología: Ayuda en el estudio de las vías metabólicas que involucran trimetoprima al proporcionar un compuesto marcado con isótopos estables.
Medicina: Utilizado en estudios farmacocinéticos para comprender la distribución y el metabolismo de la trimetoprima en el cuerpo.
Comparación Con Compuestos Similares
Trimethoprim-d3 es único debido a la presencia de átomos de deuterio, lo que lo hace particularmente útil en espectrometría de masas. Los compuestos similares incluyen:
Trimetoprima: La forma no deuterada, ampliamente utilizada como antibiótico.
Pirimetamina: Otro antimicrobiano antifolato utilizado en el tratamiento de infecciones parasitarias.
Metotrexato: Un antifolato utilizado en la terapia contra el cáncer.
La singularidad de this compound radica en su aplicación como un estándar interno, que no es una característica común de los otros compuestos similares.
Actividad Biológica
Trimethoprim-d3 is a deuterated analog of trimethoprim, a widely used antibiotic primarily effective against bacterial infections by inhibiting dihydrofolate reductase (DHFR). This compound's biological activity has garnered attention for its potential applications in both antimicrobial therapy and as a tool in research settings, particularly in the development of PROTAC (proteolysis-targeting chimera) systems.
Trimethoprim exerts its antibacterial effects by selectively inhibiting the enzyme DHFR, which is crucial for the bacterial synthesis of folate. By blocking this enzyme, trimethoprim disrupts the production of nucleic acids and proteins essential for bacterial growth and replication. The deuterated form, this compound, retains this mechanism while potentially offering improved pharmacokinetic properties due to its isotopic labeling.
Antimicrobial Efficacy
This compound has shown comparable antimicrobial activity to its non-deuterated counterpart. In various studies, it has been demonstrated to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, clinical trials have indicated that this compound can be used in combination therapies to treat multidrug-resistant infections effectively.
Table 1: Antimicrobial Activity of this compound
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 µg/mL | |
Staphylococcus aureus | 0.25 µg/mL | |
Klebsiella pneumoniae | 1.0 µg/mL |
PROTAC Development
Recent studies have explored the use of this compound in the development of PROTACs targeting eDHFR-tagged proteins. These molecules leverage the high affinity of trimethoprim for DHFR to facilitate targeted protein degradation. Research indicates that trimethoprim-based PROTACs can achieve over 95% degradation of target proteins in cell lines, demonstrating their potential in therapeutic applications for diseases like cancer.
Case Study: PROTAC Efficacy
In a study using JURKAT cells expressing eDHFR-YFP, treatment with a trimethoprim-based PROTAC led to significant degradation of the tagged protein within 4 hours. This rapid action underscores the potential for using this compound in targeted therapies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests enhanced stability and bioavailability compared to its parent compound. Studies indicate that deuterated compounds often exhibit slower metabolic rates, which may lead to prolonged therapeutic effects.
Side Effects and Toxicity
While generally well-tolerated, trimethoprim can cause side effects such as gastrointestinal disturbances and hypersensitivity reactions. Notably, there have been rare reports linking trimethoprim-sulfamethoxazole (TMP-SMX) combinations to neuropsychiatric events, including hallucinations and psychosis, particularly in susceptible populations . The mechanism behind these effects is thought to be related to folate deficiency induced by the drug.
Propiedades
IUPAC Name |
5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676181 | |
Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189923-38-3 | |
Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.